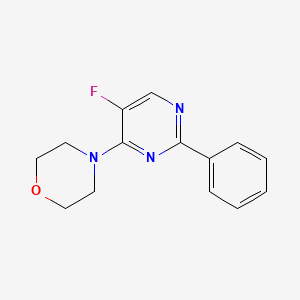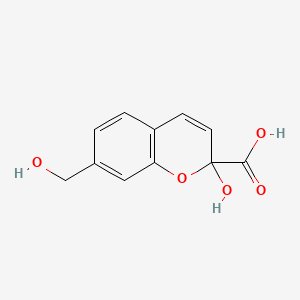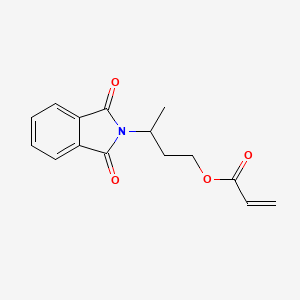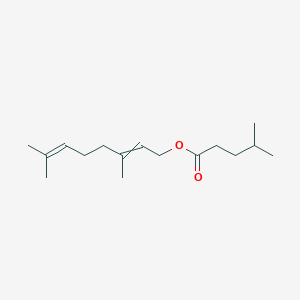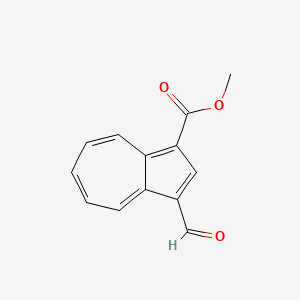![molecular formula C13H11NO4 B14279853 2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- CAS No. 123391-66-2](/img/structure/B14279853.png)
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- is a complex organic compound that features a furan ring with a carboxaldehyde group and a phenylamino carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- typically involves multiple steps. One common method includes the reaction of 2-furancarboxaldehyde with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 2-Furancarboxylic acid derivatives.
Reduction: 2-Furancarbinol derivatives.
Substitution: Various substituted phenylamino derivatives.
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: A simpler derivative with a methyl group instead of the phenylamino carbonyl group.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups on the furan ring, making it a dialdehyde.
Uniqueness
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- is unique due to the presence of the phenylamino carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
123391-66-2 |
|---|---|
Fórmula molecular |
C13H11NO4 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(5-formylfuran-2-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C13H11NO4/c15-8-11-6-7-12(18-11)9-17-13(16)14-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,16) |
Clave InChI |
HACKHUKWNRZWQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCC2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)


![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
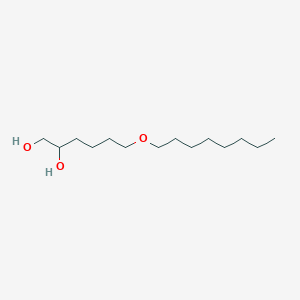
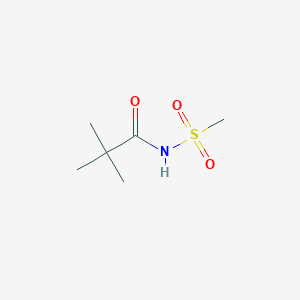
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)
